2-Butyl-6-methylpyridine
Description
2-Butyl-6-methylpyridine is a substituted pyridine derivative featuring a butyl group at the 2-position and a methyl group at the 6-position of the aromatic ring. Pyridine derivatives are valued for their electronic properties, which can be modulated by substituents to influence reactivity, solubility, and binding affinity. The alkyl substituents in this compound contribute to its lipophilicity and steric profile, distinguishing it from other pyridine analogs .
Properties
CAS No. |
5335-76-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-butyl-6-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
CTIJGOMYLLUVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC(=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chloro and cyano groups (e.g., in 2-chloro-6-methoxyisonicotinonitrile) reduce electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack . In contrast, this compound’s alkyl groups are electron-donating, increasing the ring’s basicity and stability toward electrophilic substitution. Steric Hindrance: The bulky butyl group in this compound may hinder reactions at the 2-position compared to smaller substituents like chloro or methoxy groups in analogs.
Physicochemical Properties: Lipophilicity: Alkyl chains (butyl/methyl) enhance lipophilicity, making this compound more suitable for non-polar environments compared to polar analogs like (2-chloro-6-methoxypyridin-3-yl)methanol . Solubility: Methanol-containing derivatives (e.g., (2-chloropyridin-4-yl)methanol) exhibit higher water solubility due to hydrogen bonding, whereas this compound is likely sparingly soluble in aqueous media.
Applications in Synthesis :
- Chloro-substituted pyridines (e.g., 2-chloro-4,6-dimethoxypyridine) are often used in cross-coupling reactions, whereas alkyl-substituted variants like this compound may serve as directing groups in metal-catalyzed C–H activation reactions.
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